molecular formula C8H11BO2 B085693 Boronic acid, phenyl-, dimethyl ester CAS No. 13471-35-7

Boronic acid, phenyl-, dimethyl ester

Cat. No. B085693
CAS RN: 13471-35-7
M. Wt: 149.98 g/mol
InChI Key: MJMJJGCCNUPJBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Boronic acids and their esters are synthesized through various methods, including esterification of boronic acids with diols and dehydrating techniques. For instance, boronic esters derived from phenyl boronic acid using tartaric acid, dimethyl tartrate, and dibenzyl tartrate as diols have been synthesized through simple dehydrating techniques, showcasing a pathway for creating these compounds which can be useful in asymmetric synthesis (Montiel et al., 2014).

Molecular Structure Analysis

Molecular structure analyses of boronic acids and their derivatives, including esters, have been explored using various spectroscopic methods. For example, studies on substituted phenylboronic acids and their derivatives have been conducted using 17O NMR spectroscopy to evaluate the influence of substituents on the chemical shift, revealing insights into their molecular structure and behavior in solution (Gierczyk et al., 2013).

Chemical Reactions and Properties

Boronic acids engage in various chemical reactions, forming stable compounds that can undergo transformations. The formation of boronic esters from boronic acids and diols through transesterification shows the versatility of these compounds in chemical synthesis. For instance, a method for forming boronic acid esters from corresponding boronic acids through simple grinding without a solvent has been reported, highlighting an environmentally benign approach to synthesis (Schnürch et al., 2007).

Physical Properties Analysis

The study of boronic acids and esters extends to their physical properties, including their stability and interaction with other molecules. Research on the stability of boronic esters, such as 2-(phenyl)-1,3,2-dioxaborolane, with various diols, has provided insights into the factors influencing the stability and reactivity of these compounds, demonstrating the importance of structural effects on their physical properties (Roy & Brown, 2007).

Scientific Research Applications

Organic Room-Temperature Phosphorescent (RTP) and Mechanoluminescent (ML) Materials

Aryl boronic acids, including phenyl boronic acid dimethyl ester derivatives, have been explored for their potential in creating organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. Cyclic esterification of non-RTP and ML active aryl boronic acids with dihydric alcohols has shown to significantly enhance their RTP emission lifetimes and brightness, making them suitable for applications in organic photonics and electronics. This suggests that the cyclic borates formed through esterification play a crucial role in dictating the optical properties of the materials due to their impact on molecular packing structures and intermolecular interactions (Zhang et al., 2018).

Asymmetric Synthesis

Phenyl boronic acid dimethyl ester and its derivatives have been synthesized for use in asymmetric synthesis. The synthesis process involves simple dehydration techniques, offering a pathway to create boronic esters derived from various boronic and diboronic acids. These compounds hold potential in asymmetric synthesis, showcasing the versatility of boronic ester chemistry in the creation of complex organic molecules (Montiel et al., 2014).

Protective Groups for Diols

The application of phenylboronic esters as protective groups for diols under mild conditions has been demonstrated. These cyclic boronic esters offer water and air stability, are tolerant to various organic transformations, and can be deprotected under mild conditions. This methodology supports the synthesis of highly conjugated natural products, showcasing the utility of boronic esters in complex organic syntheses (Shimada et al., 2018).

Cancer Therapy Drug Delivery

Boronic acid-functionalized nanocarriers, including those derived from phenylboronic acid dimethyl ester, have shown significant promise in tumor-targeting drug delivery systems for cancer therapy. The recognition ability of boronic acids to polyol residues on cell membranes, especially sialic acid groups overexpressed on tumor cells, highlights their potential in ligand-mediated tumor targeting. Furthermore, boron neutron capture therapy agents based on boronic ester chemistry are emerging as efficient transporters of boron to tumors, indicating a growing potential in cancer treatment (Wang et al., 2015).

Future Directions

Given the promising properties of boronic acids, there is a growing interest in extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

properties

IUPAC Name

dimethoxy(phenyl)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO2/c1-10-9(11-2)8-6-4-3-5-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMJJGCCNUPJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80158896
Record name Boronic acid, phenyl-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80158896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boronic acid, phenyl-, dimethyl ester

CAS RN

13471-35-7
Record name Boronic acid, phenyl-, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013471357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boronic acid, phenyl-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80158896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.